R-Hydroxy Topiramate
Overview
Description
R-Hydroxy Topiramate is a derivative of Topiramate, a second-generation antiepileptic drug Topiramate is widely used for the treatment of epilepsy and migraine prophylaxis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-Hydroxy Topiramate typically involves the hydroxylation of Topiramate. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxyl group.
Biocatalytic Methods: Employing enzymes or microorganisms that can selectively hydroxylate Topiramate.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the chemical hydroxylation process for large-scale synthesis. This includes:
Reaction Optimization: Adjusting parameters such as temperature, pH, and reaction time to maximize yield and purity.
Purification: Using techniques like crystallization, chromatography, or distillation to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: R-Hydroxy Topiramate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to Topiramate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Topiramate.
Substitution Products: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: As a precursor for synthesizing other derivatives with potential pharmacological activities.
Biology: Studying its effects on cellular processes and metabolic pathways.
Medicine: Investigating its potential as an antiepileptic or migraine prophylactic agent, similar to Topiramate.
Industry: Potential use in the development of new pharmaceuticals or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of R-Hydroxy Topiramate is likely similar to that of Topiramate, which involves:
Blocking Sodium and Calcium Channels: Inhibiting voltage-gated sodium and calcium channels to stabilize neuronal membranes and prevent seizures.
Inhibiting Glutamate Receptors: Reducing excitatory neurotransmission by inhibiting glutamate receptors.
Enhancing Gamma-Aminobutyric Acid (GABA) Receptors: Increasing inhibitory neurotransmission by enhancing GABA receptors.
Inhibiting Carbonic Anhydrase: Reducing neuronal excitability by inhibiting carbonic anhydrase.
Comparison with Similar Compounds
Topiramate: The parent compound, widely used as an antiepileptic and migraine prophylactic agent.
Zonisamide: Another antiepileptic drug with similar mechanisms of action.
Levetiracetam: An antiepileptic drug with a different mechanism of action but similar therapeutic uses.
Uniqueness of R-Hydroxy Topiramate: this compound is unique due to the presence of the hydroxyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to Topiramate. This modification could potentially enhance its efficacy or reduce side effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[(1R,2S,6S,9R,11S)-11-(hydroxymethyl)-4,4,11-trimethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO9S/c1-10(2)21-9-8-7(19-11(3,5-14)20-8)4-17-12(9,22-10)6-18-23(13,15)16/h7-9,14H,4-6H2,1-3H3,(H2,13,15,16)/t7-,8-,9+,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNDWLAEFHRSEG-FBHFSLSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(COC2(O1)COS(=O)(=O)N)OC(O3)(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652615 | |
Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198215-62-2, 198215-60-0 | |
Record name | 4,5-O-[(1S)-2-Hydroxy-1-methylethylidene]-2,3-O-(1-methylethylidene)-β-D-fructopyranose 1-sulfamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198215-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Hydroxy topiramate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198215622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(3aS,5aR,7S,8aR,8bS)-7-(Hydroxymethyl)-2,2,7-trimethyltetrahydro-2H,3aH,7H-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-3a-yl]methyl sulfamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-HYDROXY TOPIRAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8RVF7MS5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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